2-Pentanamido-3-phenylpropanoic Acid: Structural Dynamics, Metabolic Biomarker Utility, and Applications in Drug Development
2-Pentanamido-3-phenylpropanoic Acid: Structural Dynamics, Metabolic Biomarker Utility, and Applications in Drug Development
Executive Summary
As drug development and metabolomics increasingly intersect, the identification and utilization of endogenous N-acyl amino acids have become critical. 2-Pentanamido-3-phenylpropanoic acid (commonly referred to as N-pentanoylphenylalanine or N-valerylphenylalanine) is a fascinating molecule that bridges the gap between biological stress biomarker and highly functional synthetic intermediate.
In this technical guide, we will deconstruct the physicochemical properties of 2-pentanamido-3-phenylpropanoic acid, explore its validated role as a biomarker in metabolic disorders and environmental stress responses[1][2], and detail its utility in pharmaceutical synthesis—specifically in chiral resolution and prodrug design[3][4]. As a Senior Application Scientist, I have structured the following protocols to be inherently self-validating, ensuring that your analytical and synthetic workflows yield reproducible, high-fidelity data.
Chemical Structure and Physicochemical Profile
2-Pentanamido-3-phenylpropanoic acid is an N-acyl amino acid formed by the condensation of valeric (pentanoic) acid with the
Table 1: Core Physicochemical and Mass Spectrometry Properties
To facilitate accurate analytical targeting, the following quantitative parameters must be programmed into your mass spectrometry and chemoinformatics workflows[5]:
| Property | Value / Identifier | Scientific Implication |
| Molecular Formula | C14H19NO3 | Dictates isotopic distribution modeling. |
| Monoisotopic Mass | 249.13649 Da | Target mass for high-resolution MS (HRMS). |
| [M+H]+ Adduct | m/z 250.14377 | Primary precursor ion for positive mode ESI. |
| [M-H]- Adduct | m/z 248.12921 | Primary precursor ion for negative mode ESI. |
| Predicted XlogP | ~2.0 | Indicates moderate lipophilicity; requires reverse-phase LC (e.g., C18). |
| SMILES | CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | Used for in silico docking and structural queries. |
Biological Significance and Biomarker Utility
Human Metabolic Profiling
In clinical metabolomics, 2-pentanamido-3-phenylpropanoic acid serves as a critical biomarker for diagnosing and monitoring inborn errors of amino acid metabolism. High-throughput small molecule profiling of human urine and feces has identified aberrant levels of this metabolite in patients with Ornithine Transcarbamylase (OTC) deficiency and propionic acidemia[2][6]. The accumulation of this N-acyl amino acid occurs when primary metabolic pathways are bottlenecked, forcing acyl-CoA intermediates (like valeryl-CoA) to conjugate with circulating phenylalanine via endogenous acyltransferases.
Environmental Stress Response in Organisms
Beyond human pathology, this compound is a highly conserved stress-response metabolite. Transcriptomic and metabolomic analyses of rice (Oryza sativa) exposed to severe saline-alkali stress revealed a massive upregulation of 2-pentanamido-3-phenylpropanoic acid (
Fig 1: Mechanistic pathway of 2-pentanamido-3-phenylpropanoic acid accumulation under stress.
Synthetic Applications: Chiral Resolution in API Manufacturing
In pharmaceutical synthesis, the (S)-enantiomer of 2-pentanamido-3-phenylpropanoic acid is a highly effective chiral resolving agent. The steric bulk of the valeryl chain combined with the
Protocol 1: Diastereomeric Salt Resolution of Racemic Amines
Causality Note: We utilize acetone and ethyl acetate as solvents because the difference in solubility between the resulting diastereomeric salts is maximized in moderately polar, aprotic environments, ensuring high enantiomeric excess (ee).
Step 1: Reagent Preparation
-
Dissolve 1.0 equivalent of the racemic amine (e.g., ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate) in anhydrous acetone (10 mL/g of amine) at 50–55 °C.
-
In a separate vessel, dissolve 0.5 to 0.8 equivalents of (S)-2-pentanamido-3-phenylpropanoic acid in anhydrous acetone (10 mL/g). Using sub-stoichiometric amounts forces competition, enhancing the chiral purity of the precipitate.
Step 2: Salt Formation and Crystallization 3. Add the resolving agent solution dropwise to the racemic amine solution under continuous stirring at 50 °C. 4. Heat the mixture to reflux for 1 hour to ensure complete thermodynamic equilibration of the salts. 5. Cool the reaction linearly to 20–25 °C over 4 hours. Self-Validation Check: Rapid cooling traps kinetic impurities; a controlled cooling ramp ensures the thermodynamic (purest) diastereomeric salt crystallizes.
Step 3: Isolation and Basification
6. Collect the precipitate via vacuum filtration and wash with cold acetone (2 mL/g).
7. Suspend the wet cake in a biphasic mixture of ethyl acetate and 10% aqueous
Analytical Quantification via LC-MS/MS
To utilize 2-pentanamido-3-phenylpropanoic acid as a biomarker, highly reproducible quantification from complex biological matrices (urine, plasma, feces) is required. The following protocol utilizes UPLC coupled with tandem mass spectrometry.
Protocol 2: High-Throughput LC-MS/MS Quantification
Causality Note: Protein precipitation with methanol/formic acid is chosen over liquid-liquid extraction to rapidly quench enzymatic activity (preventing ex vivo degradation of N-acyl amino acids) while precipitating massive proteins that cause ion suppression[2].
Step 1: Sample Preparation (Self-Validating System)
-
Aliquot 100 µL of biological sample (e.g., urine) into a 96-well plate.
-
Add 10 µL of Internal Standard (IS) solution (e.g.,
-labeled N-valerylphenylalanine). Self-Validation Check: The IS must be added before any extraction steps to correct for matrix effects and extraction recovery variations. -
Add 400 µL of cold Methanol containing 0.1% Formic Acid.
-
Agitate on a Geno/Grinder at 675 strokes/min for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4 °C[2].
-
Transfer 110 µL of the supernatant to a clean plate and dry under nitrogen gas. Reconstitute in 50 µL of 0.1% Formic acid in water.
Step 2: UPLC Separation 6. Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). 7. Mobile Phase A: 0.1% Formic Acid in Water. 8. Mobile Phase B: 0.1% Formic Acid in Methanol. 9. Gradient: 5% B to 95% B over 7 minutes. The lipophilic valeryl chain ensures the compound retains well on the C18 stationary phase, eluting away from early polar interferents.
Step 3: MS/MS Detection (MRM Mode)
10. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
11. MRM Transition: Monitor the precursor to product ion transition. Precursor: m/z 250.14
Fig 2: Self-validating LC-MS/MS analytical workflow for biomarker quantification.
Conclusion
2-Pentanamido-3-phenylpropanoic acid is a highly versatile molecule. Biologically, its rapid accumulation serves as a reliable indicator of metabolic bottlenecks and osmotic stress across diverse species. Synthetically, its unique stereoelectronic profile makes it an indispensable tool for the chiral resolution of complex pharmaceutical intermediates. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure high-fidelity data extraction and maximize the utility of this compound in both analytical metabolomics and drug manufacturing.
References
-
Integrated Transcriptome and Metabolome Analysis of Rice Leaves Response to High Saline–Alkali Stress MDPI (2023)[Link][1]
-
2-pentanamido-3-phenylpropanoic acid (C14H19NO3) - Compound Summary PubChemLite / Luxembourg Centre for Systems Biomedicine[Link][5]
-
Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment (US10267777B2 / EP3129909B1) Google Patents[2][8]
-
A novel process for the preparation of sitagliptin (WO2013114173A1) Google Patents[3]
-
Metabolic Changes in Scylla paramamosain During Adaptation to an Acute Decrease in Salinity Frontiers in Marine Science (2021)[Link][7]
-
Hydrolysis In Drug And Prodrug Metabolism: Chemistry, Biochemistry, And Enzymology VDOC.PUB[Link][4]
-
Browsing Human Fecal Metabolites: 2-Pentanamido-3-phenylpropanoic acid (HMDB0094646) The Fecal Metabolome Database[Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP3129909B1 - Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment - Google Patents [patents.google.com]
- 3. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 4. vdoc.pub [vdoc.pub]
- 5. PubChemLite - 2-pentanamido-3-phenylpropanoic acid (C14H19NO3) [pubchemlite.lcsb.uni.lu]
- 6. Human Fecal Metabolome: Browsing Human Fecal Metabolites [fecalmetabolome.ca]
- 7. Frontiers | Metabolic Changes in Scylla paramamosain During Adaptation to an Acute Decrease in Salinity [frontiersin.org]
- 8. US10267777B2 - Small molecule biochemical profiling of individual subjects for disease diagnosis and health assessment - Google Patents [patents.google.com]
